molecular formula C7H8N2OS B2721235 2-Amino-4-ethoxythiophene-3-carbonitrile CAS No. 105558-72-3

2-Amino-4-ethoxythiophene-3-carbonitrile

Cat. No.: B2721235
CAS No.: 105558-72-3
M. Wt: 168.21
InChI Key: FPLKSYDDWQIJCU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethoxythiophene-3-carbonitrile typically involves the reaction of ethyl cyanoacetate with elemental sulfur and an amine under basic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiophene ring . The reaction conditions often include the use of a solvent such as ethanol and a base like sodium ethoxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethoxythiophene-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-4-ethoxythiophene-3-carbonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 2-Amino-4-ethoxythiophene-3-carbonitrile involves its interaction with various molecular targets. The amino and cyano groups can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-cyanothiophene
  • 4-Ethoxythiophene-3-carbonitrile
  • 2-Amino-4-methylthiophene-3-carbonitrile

Uniqueness

2-Amino-4-ethoxythiophene-3-carbonitrile is unique due to the presence of both an amino group and an ethoxy group on the thiophene ring. This combination of functional groups imparts distinct chemical reactivity and biological activity compared to other thiophene derivatives .

Properties

IUPAC Name

2-amino-4-ethoxythiophene-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2OS/c1-2-10-6-4-11-7(9)5(6)3-8/h4H,2,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPLKSYDDWQIJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CSC(=C1C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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